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For Researchers, Scientists, and Drug Development Professionals

Introduction
VU0365114 is a novel small molecule that has garnered significant interest in the scientific

community for its dual pharmacological activities. Initially identified as a selective positive

allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR M5), it has

since been repurposed as a potent microtubule-destabilizing agent with promising anticancer

properties. This technical guide provides an in-depth overview of the current understanding of

VU0365114's pharmacology and toxicology, based on available scientific literature. It is

designed to be a valuable resource for researchers, scientists, and professionals involved in

drug discovery and development.

Core Pharmacology
VU0365114 exhibits two distinct pharmacological profiles: as a positive allosteric modulator of

the M5 muscarinic acetylcholine receptor and as a microtubule-destabilizing agent.

M5 Muscarinic Acetylcholine Receptor Positive
Allosteric Modulator
As a PAM, VU0365114 enhances the response of the M5 receptor to its endogenous ligand,

acetylcholine. This activity is highly selective for the M5 subtype over other muscarinic

receptors.
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Quantitative Data: M5 Receptor PAM Activity

Parameter Value
Receptor
Subtype(s)

Reference

EC50 2.7 µM Human mAChR M5 [1][2]

Selectivity >30 µM
Human mAChR M1,

M2, M3, M4
[1][2]

Microtubule-Destabilizing Agent
More recently, VU0365114 has been identified as a microtubule-destabilizing agent, a

mechanism of action independent of its M5 receptor activity.[3] This property confers upon it

potent anticancer activity, particularly in colorectal cancer cells. VU0365114 has been shown to

inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] A significant

advantage of this compound is its ability to overcome multidrug resistance (MDR) in cancer

cells, as it is not a substrate for MDR proteins.[3]

Quantitative Data: In Vitro Anticancer Activity

Cell Line Cancer Type IC50 (µM) Reference

HCT116 Colorectal Cancer 1.1 [3]

HT29 Colorectal Cancer 1.2 [3]

DLD1 Colorectal Cancer 1.1 [3]

SW480 Colorectal Cancer 1.0 [3]

SW620 Colorectal Cancer 1.4 [3]

AsPC-1 Pancreatic Cancer 1.1 [3]

PANC-1 Pancreatic Cancer 1.2 [3]

NCI-H460 Lung Cancer 1.1 [3]

A549 Lung Cancer 1.3 [3]
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Signaling Pathways
M5 Muscarinic Acetylcholine Receptor Signaling
Activation of the M5 muscarinic receptor, which is potentiated by VU0365114 in the presence

of acetylcholine, typically leads to the activation of the Gq/11 protein. This initiates a signaling

cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium, while DAG activates protein kinase C (PKC).
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M5 Receptor Signaling Pathway

Microtubule Destabilization and Apoptosis Pathway
VU0365114 directly interacts with tubulin, preventing its polymerization into microtubules. This

disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and

subsequently triggers the intrinsic apoptotic pathway.
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Microtubule Destabilization Pathway

Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the characterization of

VU0365114's anticancer activity are provided below.

In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of VU0365114 on the assembly of purified tubulin into

microtubules.
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Materials:

Purified tubulin (>99% pure)

G-PEM buffer (80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)

VU0365114 stock solution in DMSO

Positive control (e.g., Nocodazole)

Negative control (DMSO vehicle)

96-well microplate reader with temperature control

Procedure:

Prepare a reaction mixture containing tubulin in G-PEM buffer.

Add varying concentrations of VU0365114, positive control, or negative control to the wells

of a 96-well plate.

Initiate tubulin polymerization by warming the plate to 37°C.

Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in

absorbance indicates tubulin polymerization.

Calculate the percentage of inhibition of tubulin polymerization for each concentration of

VU0365114.
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Tubulin Polymerization Assay Workflow

Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of VU0365114 on cancer cell lines.

Materials:
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Cancer cell lines (e.g., HCT116, HT29)

Complete cell culture medium

96-well cell culture plates

VU0365114 stock solution in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with a serial dilution of VU0365114 or vehicle control for 72 hours.

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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